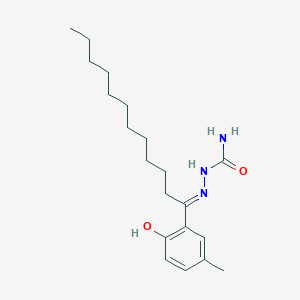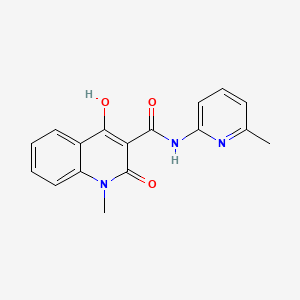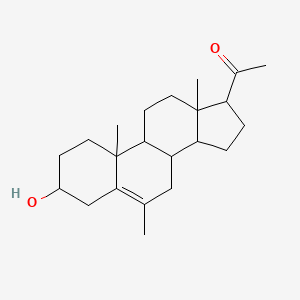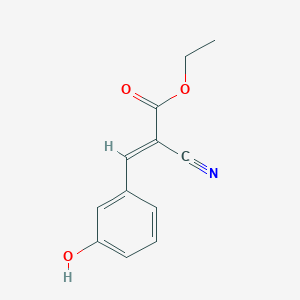
(1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(2-Hydroxy-5-methylphenyl)-1-dodekanon-Semicarbazon ist eine chemische Verbindung, die zur Klasse der Semicarbazone gehört. Semicarbazone sind Derivate von Semicarbazid und werden typischerweise durch die Reaktion von Semicarbazid mit Aldehyden oder Ketonen gebildet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1E)-1-(2-Hydroxy-5-methylphenyl)-1-dodekanon-Semicarbazon erfolgt typischerweise durch die Reaktion von 1-(2-Hydroxy-5-methylphenyl)-1-dodekanon mit Semicarbazidhydrochlorid. Die Reaktion wird üblicherweise in einer Ethanol-Lösung unter Rückflussbedingungen durchgeführt. Das Produkt wird anschließend durch Umkristallisation aus Ethanol gereinigt.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung effizienter Reinigungsverfahren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1E)-1-(2-Hydroxy-5-methylphenyl)-1-dodekanon-Semicarbazon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Semicarbazon-Einheit kann zu dem entsprechenden Amin reduziert werden.
Substitution: Die Hydroxygruppe kann an Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von Ethern oder Estern.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen und -inhibition.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von (1E)-1-(2-Hydroxy-5-methylphenyl)-1-dodekanon-Semicarbazon ist nicht vollständig geklärt. Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagiert, um seine Wirkungen auszuüben. Die Hydroxy- und Semicarbazon-Gruppen können eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und der Modulation ihrer Aktivität spielen.
Wirkmechanismus
The mechanism of action of (1E)-1-(2-hydroxy-5-methylphenyl)-1-dodecanone semicarbazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and semicarbazone groups may play a crucial role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(2-Hydroxy-5-methylphenyl)ethanon: Ähnliche Struktur, aber ohne die Dodekanon-Einheit.
2-Hydroxy-5-methylacetophenon: Ähnliche Struktur, aber ohne die Semicarbazon-Gruppe.
4-Methoxyphenyl-Semicarbazon: Ähnliche Semicarbazon-Gruppe, aber unterschiedliche aromatische Substitution.
Einzigartigkeit
(1E)-1-(2-Hydroxy-5-methylphenyl)-1-dodekanon-Semicarbazon ist einzigartig aufgrund des Vorhandenseins sowohl der Hydroxy-methylphenyl- als auch der Dodekanon-Einheit, die im Vergleich zu anderen Semicarbazonen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C20H33N3O2 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
[(E)-1-(2-hydroxy-5-methylphenyl)dodecylideneamino]urea |
InChI |
InChI=1S/C20H33N3O2/c1-3-4-5-6-7-8-9-10-11-12-18(22-23-20(21)25)17-15-16(2)13-14-19(17)24/h13-15,24H,3-12H2,1-2H3,(H3,21,23,25)/b22-18+ |
InChI-Schlüssel |
JOLZXMCUBSHHDB-RELWKKBWSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C(=N\NC(=O)N)/C1=C(C=CC(=C1)C)O |
Kanonische SMILES |
CCCCCCCCCCCC(=NNC(=O)N)C1=C(C=CC(=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[5-bromo-2-(dodecyloxy)phenyl]-](/img/structure/B11998114.png)




![8-{(2E)-2-[1-(4-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11998142.png)
![2-(4-Bromophenyl)-9-chloro-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998152.png)



![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)


